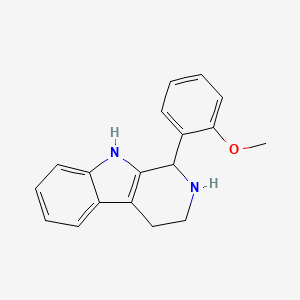

1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Description

1-(2-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a tetrahydro-β-carboline derivative characterized by a 2-methoxyphenyl substituent at the 1-position of the β-carboline core. Its molecular formula is C₁₈H₁₈N₂O, with a molecular weight of 278.34 g/mol . The compound is synthesized via the Pictet–Spengler reaction, involving condensation of tryptamine derivatives with 2-methoxybenzaldehyde in the presence of trifluoroacetic acid (TFA), yielding an orange solid with a melting point of 97.8–99.3°C . Key spectral data include:

- ¹H-NMR (CDCl₃): δ 2.28 (br s, 1H), 2.81 (d, J = 4.9 Hz, 2H), 3.00–3.11 (m, aromatic and methoxy protons) .

- HRESI-MS: Observed [M+H]⁺ at 279.1486 (calculated: 279.1492) .

The compound exhibits moderate solubility in chloroform, methanol, and DMSO .

Properties

IUPAC Name |

1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-21-16-9-5-3-7-14(16)17-18-13(10-11-19-17)12-6-2-4-8-15(12)20-18/h2-9,17,19-20H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMKUSWYWKUMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C3=C(CCN2)C4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline structures. The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting materials are 2-methoxyphenylacetaldehyde and tryptamine. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or environmentally benign solvents, can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into dihydro-beta-carboline derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydro-beta-carboline derivatives.

Substitution: Halogenated or nitrated beta-carboline derivatives.

Scientific Research Applications

1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is investigated for its potential as a neuroprotective agent and its effects on neurotransmitter systems.

Medicine: Research explores its potential therapeutic applications, including anticancer, antimicrobial, and psychoactive properties.

Industry: The compound’s unique structure makes it a candidate for developing new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which may contribute to its psychoactive effects. Additionally, the compound can inhibit enzymes like monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the brain. This mechanism is similar to that of other beta-carbolines and contributes to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of β-carbolines are highly dependent on substituent position, electronic effects, and steric bulk. Below is a systematic comparison with structurally related derivatives:

Substituent Position and Electronic Effects

Functional Group Modifications

- Carboxylate Esters : Methyl or ethyl esters at the 3-position (e.g., methyl-1-(3-OCH₃-phenyl)-THβC-3-carboxylate) improve solubility and enable further derivatization. These compounds show enhanced PDE binding due to hydrogen-bonding interactions with the ester carbonyl .

- Chloroacetyl Derivatives : Substituents like 2-chloroacetyl (e.g., compound XX in ) introduce electrophilic sites for covalent binding to enzymes, enhancing inhibitory potency against PDE isoforms .

- Halogenated Analogs : Fluorine or bromine substitution (e.g., 1-(4-F-phenyl)-THβC) modulates electronic properties and metabolic stability, with fluorinated derivatives showing improved blood-brain barrier penetration .

Biological Activity

1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline (CAS No. 331852-78-9) is a member of the beta-carboline family of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Overview of Beta-Carbolines

Beta-carbolines are alkaloids found in various plants and animals, recognized for their psychoactive, antimicrobial, and anticancer properties. The structure of 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline contributes to its unique biological profile. The compound is synthesized primarily through the Pictet-Spengler reaction involving tryptamine derivatives and aldehydes or ketones under acidic conditions.

Neuroprotective Effects

Research indicates that beta-carbolines can exhibit neuroprotective effects. Specifically, studies have shown that 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline may influence neurotransmitter systems, particularly serotonin receptors (5-HT receptors). This compound has demonstrated partial agonism at 5-HT2A receptors and antagonism at 5-HT2B receptors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that beta-carboline derivatives can inhibit the growth of various pathogens. For instance, related compounds have shown significant activity against Trypanosoma cruzi with low cytotoxicity towards mammalian cells .

Anticancer Potential

The anticancer activity of beta-carbolines is another area of interest. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms. The specific activity of 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline in cancer models remains to be extensively documented but aligns with the general trends observed in beta-carboline research .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for elucidating the biological functions of 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline. Variations in substituents on the beta-carboline skeleton significantly affect biological activity. For example:

| Compound | Activity Type | IC50/EC50 Values |

|---|---|---|

| 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline | Neuroprotective | Not specified |

| Related beta-carbolines | Trypanocidal | IC50 = 14.9 µM (epimastigote) |

| Other derivatives | Anticancer | Varies by structure |

This table summarizes some findings related to the activity of beta-carboline derivatives and highlights the need for further exploration into specific activities associated with 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline.

Case Studies and Research Findings

Several studies have focused on the biological activities of beta-carbolines:

- Neurogenic Potential : A study assessed the effects of various beta-carbolines on neurogenesis and neuronal maturation. It was found that certain derivatives could stimulate early neurogenesis significantly .

- Antimalarial Activity : Another investigation into related tetrahydro-beta-carbolines revealed promising antimalarial effects in mouse models . The structural modifications influenced their efficacy against malaria parasites.

- Fungicidal Activity : A series of beta-carboline derivatives were synthesized and tested for fungicidal properties against phytopathogenic fungi. Results indicated that specific substitutions led to enhanced antifungal activities .

Q & A

Q. What are the standard synthetic routes for 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, and how can reaction conditions be optimized?

The compound is typically synthesized via the Pictet-Spengler reaction , involving condensation of tryptophan derivatives (e.g., tryptophan methyl ester) with substituted aldehydes (e.g., 2-methoxybenzaldehyde) under acidic conditions. Key steps include:

- Dissolving reactants in dichloromethane or chloroform with trifluoroacetic acid (TFA) as a catalyst .

- Monitoring reaction progress via thin-layer chromatography (TLC) and isolating isomers (cis/trans) using silica gel column chromatography with gradient elution (e.g., CH₂Cl₂/MeOH 99.5:0.5) .

- Optimizing yield by adjusting stoichiometry, reaction time (4–7 days), and temperature (0°C to room temperature) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its isomers?

- ¹H/¹³C NMR : Assign stereochemistry and confirm substitution patterns. For example, the methoxyphenyl group shows aromatic protons at δ 7.13–7.00 ppm, while the tetrahydro-beta-carboline backbone protons appear as multiplets between δ 2.28–3.29 ppm .

- FTIR : Identify functional groups (e.g., C=O stretch at ~1727 cm⁻¹ for ester derivatives) .

- Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 421 for chloroacetyl derivatives) .

Q. How do substituents on the methoxyphenyl group influence solubility and crystallinity?

The 2-methoxy group enhances solubility in polar organic solvents (e.g., CH₃OH, DMSO) due to its electron-donating nature. Crystallinity is improved by hydrogen bonding between the methoxy oxygen and adjacent NH groups, as observed in X-ray diffraction studies of related tetrahydro-beta-carbolines .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity, such as antiproliferative or receptor-binding properties?

- Substitution at C-2 : Introducing electron-withdrawing groups (e.g., chloroacetyl) increases cytotoxicity in cancer cell lines by modulating kinase inhibition pathways .

- N-alkylation : Methyl or benzyl groups at N-9 improve 5-HT receptor binding affinity, as shown in SAR studies of tetrahydro-beta-carbolines .

- Heterocyclic fusion : Adding tetrazole rings via ultrasound-assisted Ugi-azide/Pictet-Spengler reactions enhances metabolic stability and bioavailability .

Q. What experimental strategies resolve contradictions in reported bioactivity data for beta-carboline derivatives?

- Isomer separation : Cis/trans isomers (e.g., from Pictet-Spengler reactions) often exhibit divergent biological activities. Use chiral HPLC or recrystallization to isolate enantiomers and test them separately .

- Metabolite profiling : Identify active metabolites using LC-MS/MS, as some compounds (e.g., L-701324) show high affinity for brain membranes only after metabolic activation .

- In vitro vs. in vivo correlation : Address discrepancies by evaluating membrane permeability (e.g., PAMPA assay) and plasma protein binding .

Q. What computational tools are effective for predicting binding modes of this compound with neurological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT receptors or monoamine oxidases. The methoxyphenyl group often occupies hydrophobic pockets, while the tetrahydro-beta-carboline core forms hydrogen bonds with catalytic residues .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Methodological Considerations

Q. How can regioselectivity challenges in derivatization be addressed?

- Protecting groups : Temporarily block reactive NH sites with Boc or Fmoc groups during functionalization of the beta-carboline core .

- Microwave-assisted synthesis : Reduce side reactions (e.g., over-alkylation) by accelerating reaction kinetics under controlled temperature .

Q. What are best practices for ensuring reproducibility in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.